Mobocertinib succinate
Übersicht
Beschreibung
Mobocertinib succinate is a kinase inhibitor used for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations . It is administered orally and is sold under the brand name Exkivity .
Synthesis Analysis
The synthesis of Mobocertinib involves introducing the acrylamide in two steps: T3P amidation with 27.9 to install the beta-sulfonyl amide (27.10), followed by elimination with potassium trimethylsilanolate to generate 27.11. Mobocertinib, administered orally as the succinate salt, is formed by the treatment of 27.11 with succinic acid (27.12) in EtOH .Molecular Structure Analysis
Mobocertinib is a small molecule tyrosine kinase inhibitor structurally similar to osimertinib, differing only by the presence of an additional isopropyl ester group . Its molecular formula is C32H39N7O4 .Chemical Reactions Analysis
This compound is formed by the treatment of 27.11 with succinic acid (27.12) in EtOH .Physical And Chemical Properties Analysis
This compound has a molecular weight of 703.800 and its elemental analysis is C, 61.44; H, 6.45; N, 13.93; O, 18.19 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tolerability
- Pharmacokinetics in Healthy Volunteers : A study by Zhang et al. (2021) explored the pharmacokinetics, tolerability, food effects, and bioavailability of mobocertinib in healthy volunteers. It showed that a low-fat meal did not affect the pharmacokinetics of mobocertinib, supporting once-daily dosing without regard to low-fat meal intake in clinical studies.
Clinical Applications in Cancer Treatment
- Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions : Research by Riely et al. (2021) evaluated mobocertinib in a phase 1/2 trial for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertions. It was found to demonstrate antitumor activity with a safety profile consistent with other EGFR inhibitors.
- Population Pharmacokinetics in Lung Cancer : Gupta et al. (2022) study described the population pharmacokinetics of mobocertinib in healthy volunteers and patients with metastatic NSCLC, including those with EGFR exon 20 insertion mutations. It indicated no need for dose adjustment based on various patient characteristics.
Dosing and Safety Considerations
- Dose Rationale in Metastatic NSCLC : A study by Gupta et al. (2022) focused on the exposure-response analyses of mobocertinib in metastatic NSCLC. It concluded that the approved 160-mg daily dose offers a favorable benefit-risk profile.
- Treatment Outcomes and Safety : Zhou et al. (2021) research highlighted the treatment outcomes and safety of mobocertinib in platinum-pretreated patients with EGFR exon 20 insertion-positive metastatic NSCLC. This study presented a clinically meaningful benefit and manageable safety profile.
Drug Interactions and Metabolism
- Pharmacokinetics with Itraconazole and Rifampin : Zhang et al. (2021) examined the effects of itraconazole and rifampin on the pharmacokinetics of mobocertinib in healthy volunteers, highlighting significant influence by these agents on mobocertinib metabolism.
Patent and Developmental Insights
- Patent Review and Development : Imran et al. (2021) provided a comprehensive review of the patents and inventions related to mobocertinib, offering insights into its development and potential future applications in treating NSCLC and other cancers.
Mechanisms of Resistance
- Molecular Mechanisms of Resistance : Vincent et al. (2022) investigated the molecular mechanisms of resistance to mobocertinib in NSCLC, identifying genetic alterations that might impact the response to treatment.
Wirkmechanismus
Mobocertinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps stop or slow the spread of cancer cells and may help shrink tumors . It is an irreversible kinase inhibitor, forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity .
Safety and Hazards
The most common side effects of Mobocertinib include diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain . It can cause life-threatening heart rate-corrected QT (QTc) prolongation, including Torsades de Pointes, which can be fatal .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAEUMTJQGKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2389149-74-8 | |
Record name | Mobocertinib succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.